3-Amino-1-(1-cyclopropylethyl)thiourea
Overview
Description
3-Amino-1-(1-cyclopropylethyl)thiourea is a chemical compound with the molecular formula C6H13N3S and a molecular weight of 159.26 g/mol.
Preparation Methods
The synthesis of 3-Amino-1-(1-cyclopropylethyl)thiourea typically involves the reaction of cyclopropylamine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-Amino-1-(1-cyclopropylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted thiourea derivatives
Scientific Research Applications
3-Amino-1-(1-cyclopropylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in asymmetric organocatalysis.
Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its enzyme inhibition properties.
Industry: It is used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-cyclopropylethyl)thiourea involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly inhibiting enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound forms hydrogen bonds with the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
Comparison with Similar Compounds
3-Amino-1-(1-cyclopropylethyl)thiourea can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical assays.
N,N’-Dimethylthiourea: Used as a stabilizer in the production of plastics and as an antioxidant.
N,N’-Diethylthiourea: Employed in the rubber industry as a vulcanization accelerator
Properties
IUPAC Name |
1-amino-3-(1-cyclopropylethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIWEPRTKHNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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